
Nonadecylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonadecylarsonic acid is an organoarsenic compound characterized by a long carbon chain attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions: Nonadecylarsonic acid can be synthesized through the reaction of nonadecanoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 150°C. The process involves the formation of an intermediate arsenic ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions: Nonadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding nonadecylarsonous acid.
Substitution: The arsenic atom in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Nonadecylarsonic oxide.
Reduction: Nonadecylarsonous acid.
Substitution: Various organoarsenic derivatives.
科学的研究の応用
Nonadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
作用機序
The mechanism of action of nonadecylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making this compound a potential antimicrobial agent.
類似化合物との比較
Nonadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the arsenic atom.
Arsenic trioxide: An inorganic compound with significant toxicity and different chemical properties.
Uniqueness: Nonadecylarsonic acid is unique due to its combination of a long carbon chain and an arsenic atom, which imparts distinct chemical and biological properties. Unlike nonadecanoic acid, this compound exhibits antimicrobial activity due to the presence of arsenic. Compared to arsenic trioxide, this compound is less toxic and has more specific applications in research and industry.
特性
CAS番号 |
18855-17-9 |
|---|---|
分子式 |
C19H41AsO3 |
分子量 |
392.4 g/mol |
IUPAC名 |
nonadecylarsonic acid |
InChI |
InChI=1S/C19H41AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22)23/h2-19H2,1H3,(H2,21,22,23) |
InChIキー |
HTEPAVWFMWUKLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



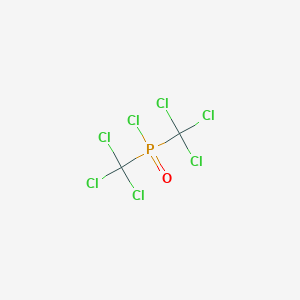
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
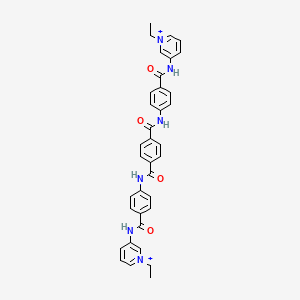
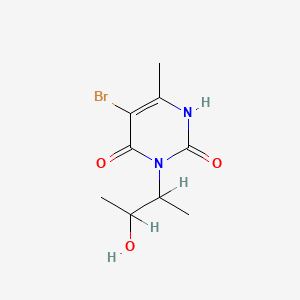
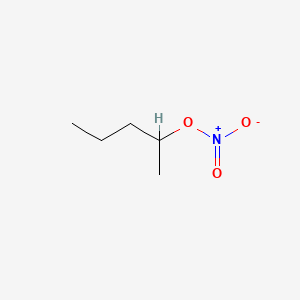
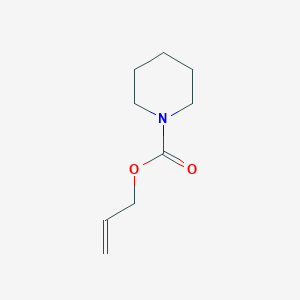

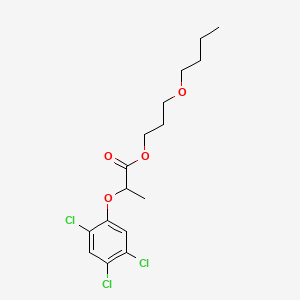
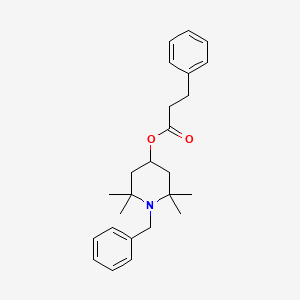
![(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14700809.png)
